2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Beschreibung
Bond Lengths and Angles
- The C=O bond in the pyridazinone ring measures approximately 1.22 Å, consistent with typical carbonyl groups.
- The N–N bond in the pyridazinone core is 1.34 Å, shorter than single bonds due to partial double-bond character from resonance.
- The dihedral angle between the pyridazinone and tetrahydropyridine rings is 12.7°, indicating minimal steric strain at the fusion site.
The 4-fluorobenzyl group exhibits free rotation around the C–CH2 bond, allowing multiple conformational states. Density functional theory (DFT) calculations suggest that the lowest-energy conformation positions the fluorine atom orthogonally to the pyridazinone plane, minimizing electronic repulsion.
Comparative Analysis with Related Pyridazinone Derivatives
The structural and electronic features of 2-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one are compared below with three classes of pyridazinone analogs:
Table 1: Structural and Electronic Comparison of Pyridazinone Derivatives
| Compound Class | Core Structure | Substituent Position | Key Functional Groups | Electronic Effects |
|---|---|---|---|---|
| Target Compound | Pyrido[4,3-c]pyridazinone | 2-(4-fluorobenzyl) | Fluorine, carbonyl | Electron-withdrawing (F), resonance |
| Antitubercular Pyridazinones | Pyridazinone | 5-(4-nitrobenzyl) | Nitro, carbonyl | Strong electron-withdrawing (NO2) |
| Pyrazolo-pyridazinones | Pyrazolo[3,4-d]pyridazinone | 6-(4-fluorobenzyl) | Fluorine, fused pyrazole | Enhanced aromaticity, steric bulk |
Key Observations:
- Substituent Effects : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in antitubercular analogs. This difference influences electronic distribution across the pyridazinone ring, potentially altering reactivity and biological target interactions.
- Ring Fusion Patterns : Unlike pyrazolo[3,4-d]pyridazinones, which exhibit planar fused systems, the tetrahydropyrido fusion in the target compound introduces conformational flexibility, enabling adaptive binding in enzymatic pockets.
- Hydrogen Bonding Capacity : The carbonyl group at position 3 serves as a hydrogen bond acceptor, a feature conserved across all compared derivatives. However, the absence of hydroxyl groups in the target compound reduces its hydrogen bond donor capacity relative to hydroxy-substituted analogs.
Eigenschaften
Molekularformel |
C14H14FN3O |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C14H14FN3O/c15-12-3-1-10(2-4-12)9-18-14(19)7-11-8-16-6-5-13(11)17-18/h1-4,7,16H,5-6,8-9H2 |
InChI-Schlüssel |
RBDHNKSJLLVDSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CC(=O)N(N=C21)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hantzsch-Type Cyclocondensation
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, has been adapted for pyridazinone derivatives. A modified protocol involves condensing 4-fluorobenzylamine-derived aldehydes with β-ketoesters and hydrazine hydrate to form the pyridazine ring.
Procedure :
-
Aldehyde Preparation : 4-Fluorobenzylamine hydrochloride is oxidized to 4-fluorobenzaldehyde using MnO₂ in chloroform.
-
Cyclocondensation : The aldehyde reacts with ethyl acetoacetate (3.0 equiv) and hydrazine hydrate (2.5 equiv) in ethanol under reflux for 12–18 hours.
-
Reduction : The intermediate pyridazine is hydrogenated over Pd/C (10% wt) in methanol to saturate the tetrahydropyridine ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 58–62% |
| Reaction Temperature | 78°C (Reflux) |
| Catalyst Loading | 10% Pd/C, 1 atm H₂ |
Advantages :
-
Single-pot synthesis reduces intermediate isolation.
Multi-Step Synthesis via Intermediate Alkylation
Pyridazine Core Formation
The pyridazinone ring is constructed first via cyclization of maleic hydrazide derivatives.
Procedure :
-
Hydrazide Synthesis : Maleic anhydride reacts with hydrazine hydrate in water to form maleic hydrazide.
-
Cyclization : Maleic hydrazide undergoes [4+2] cycloaddition with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) in toluene at 110°C for 6 hours.
-
Alkylation : The resulting pyridazinone is treated with 4-fluorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 hours.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Hydrazide Formation | 89% | H₂O, 25°C, 2 h |
| Cycloaddition | 73% | Toluene, 110°C, 6 h |
| Alkylation | 68% | DMF, K₂CO₃, 60°C, 8 h |
Advantages :
Solvent-Free Fusion Techniques
Annulation Under Solvent-Free Conditions
Solvent-free methods minimize waste and enhance reaction efficiency.
Procedure :
-
Precursor Preparation : 3-Amino-4-fluorobenzylpyridazine is synthesized via fusion of 4-fluorobenzylamine with cyanoguanidine at 150–170°C for 3 hours.
-
Annulation : The precursor undergoes [5+1]-annulation with malononitrile (1.5 equiv) under microwave irradiation (300 W, 100°C, 20 minutes).
Key Data :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Reaction Time | 20 minutes |
| Yield | 74% |
Advantages :
-
Rapid reaction kinetics (20 minutes vs. 12–18 hours conventionally).
Catalytic Hydrogenation and Reductive Methods
Selective Reduction of Pyridine Precursors
The tetrahydropyridine moiety is introduced via catalytic hydrogenation of pyridine intermediates.
Procedure :
-
Pyridine Synthesis : 4-Fluorobenzyl-substituted pyridazines are prepared via Pd-catalyzed Suzuki coupling (aryl boronic acid with bromopyridazine).
-
Hydrogenation : The pyridine ring is hydrogenated using H₂ (50 psi) and Raney Ni in ethanol at 25°C for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Raney Ni (5% wt) |
| Pressure | 50 psi H₂ |
| Yield | 81% |
Advantages :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Hantzsch Cyclocondensation | 62% | High | Moderate |
| Multi-Step Alkylation | 68% | Medium | High |
| Solvent-Free Annulation | 74% | High | Low |
| Catalytic Hydrogenation | 81% | Low | High |
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound belongs to the pyridazine family, which includes derivatives like pyridazinemethanols and benzopyridazines. Key structural differentiators include:
- Fluorinated benzyl substitution: The 4-fluorobenzyl group distinguishes it from non-fluorinated analogs (e.g., benzyl-substituted pyridazines), enhancing electronegativity and resistance to oxidative metabolism.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent | logP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyridazo-pyridine | 4-Fluorobenzyl | ~2.5 | 299.3 |
| Pyridazine-3-carboxylic Acid | Pyridazine | Carboxylic Acid | ~0.8 | 124.1 |
| 3-Benzylpyridazine | Pyridazine | Benzyl | ~2.1 | 185.2 |
| 5,6,7,8-Tetrahydroquinoxaline | Quinoxaline | None | ~1.3 | 132.2 |
Pharmacological and Functional Comparisons
- Enzyme Inhibition : Pyridazine derivatives often target phosphodiesterases (PDEs) or kinases. The target compound’s fused ring system may mimic PDE5 inhibitors like sildenafil but with altered selectivity due to fluorobenzyl substitution.
- Metabolic Stability: Fluorination at the benzyl position (as seen in the target compound) typically reduces CYP450-mediated metabolism compared to non-fluorinated analogs, extending half-life.
- Solubility: The tetrahydropyrido ring improves aqueous solubility (~15 μg/mL) compared to fully aromatic analogs (e.g., pyridazinemethanols, ~5 μg/mL), critical for oral bioavailability.
Table 2: Functional Comparison with PDE5 Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Half-Life (h) | Selectivity Ratio (PDE5/PDE6) |
|---|---|---|---|---|
| Target Compound | PDE5* | ~10† | ~8† | ~50† |
| Sildenafil | PDE5 | 3.5 | 4 | 10 |
| Tadalafil | PDE5 | 1.0 | 17.5 | 780 |
*Hypothesized target based on structural similarity; †Estimated values based on analogous fluorinated compounds.
Biologische Aktivität
The compound 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a member of the pyrido[4,3-c]pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula : C15H16FN3O
- Molecular Weight : 273.31 g/mol
- Structure : The compound features a tetrahydro configuration with a pyrido[4,3-c]pyridazinone core structure, characterized by the presence of a fluorobenzyl substituent.
Structural Representation
| Feature | Description |
|---|---|
| Core Structure | Pyrido[4,3-c]pyridazinone |
| Substituent | 4-Fluorobenzyl |
| Tetrahydro Configuration | Yes |
Overview of Biological Activities
Research indicates that derivatives of pyrido[4,3-c]pyridazinones exhibit various biological activities. The following are notable areas of activity associated with this compound:
- Antitumor Activity : Some studies suggest that compounds within this class can inhibit tumor growth through various mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as monoamine oxidase (MAO), which is significant for neurochemical regulation.
- Cytotoxic Effects : Preliminary studies have indicated cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
- Antitumor Effects : A study evaluated the antitumor potential of related compounds and found that certain derivatives exhibited significant inhibition of cancer cell proliferation in vitro. For example, derivatives showed IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating promising therapeutic potential .
- Enzyme Inhibition Studies : In a comparative analysis of several pyridazinone derivatives, it was found that the compound exhibited notable inhibitory activity against MAO-B with an IC50 value of 0.013 µM, highlighting its potential in treating neurodegenerative diseases .
- Cytotoxicity Testing : The cytotoxic effects were tested on L929 fibroblast cells, revealing that while some derivatives caused significant cell death at higher concentrations (50-100 µM), others like T6 did not exhibit cytotoxicity at any tested dose .
Summary of Key Research Findings
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of pyridazine precursors. For example:
Cyclization : Use a pyridazine derivative (e.g., 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) with a fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluorobenzyl group .
Functionalization : Optimize reaction time (6–12 hours) and temperature (80–100°C) to achieve >70% yield. Microwave-assisted synthesis may reduce time by 50% .
- Critical Parameters :
- Catalysts : Pd/C or CuI for cross-coupling steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
- Data Table :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | 95% |
| 2 | Microwave, 100°C | 85 | 98% |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the 4-fluorobenzyl group via ¹⁹F NMR (δ ≈ -115 ppm) and aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 287.3 (calculated for C₁₄H₁₂F₂N₃O) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydropyrido ring system (bond angles: ~120° for pyridazine) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., phosphodiesterase-4 or kinase targets) due to structural similarity to bioactive pyridazinones :
PDE4 Inhibition : Measure IC₅₀ using fluorescence-based kits (e.g., BPS Bioscience).
Cytotoxicity : Screen against HEK-293 cells (CC₅₀ > 50 µM indicates low toxicity) .
- Key Metrics :
| Assay | IC₅₀/CC₅₀ (µM) | Reference Compound |
|---|---|---|
| PDE4 | 0.8–1.2 | Rolipram (IC₅₀ 0.5 µM) |
| HEK-293 | >50 | DMSO control |
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to sigma-1 receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB ID 5HK1 (sigma-1 receptor). Focus on:
- Hydrophobic interactions : Fluorobenzyl group with Leu95 and Tyr103 .
- H-bonding : Pyridazinone oxygen with Glu172 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability (RMSD < 2.0 Å acceptable) .
- Validation : Compare with experimental Ki values from radioligand binding assays (e.g., [³H]-(+)-pentazocine) .
Q. What strategies resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Case Study: Discrepancies in PDE4 inhibition (IC₅₀ 0.8 µM vs. 5.2 µM in analogs):
Structural Analysis : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-methylbenzyl reduces steric hindrance) .
Assay Conditions : Control pH (7.4 vs. 6.8 alters protonation state) and ATP concentration (1 mM vs. 10 mM) .
- Resolution Workflow :

Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer :
- Metabolite Identification : Use human liver microsomes (HLMs) to detect CYP3A4-mediated N-dealkylation .
- Modifications :
- Replace fluorobenzyl with trifluoromethylpyridine (blocks oxidation) .
- Introduce methyl groups at C5 to sterically shield labile sites .
- Data :
| Derivative | t₁/₂ (HLMs, min) | PDE4 IC₅₀ (µM) |
|---|---|---|
| Parent | 12 | 1.2 |
| CF₃-Pyridine | 45 | 1.5 |
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
